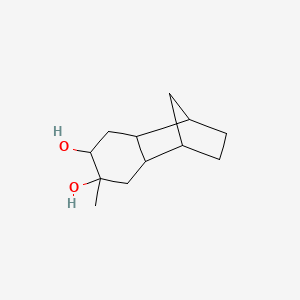
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its unique structure, which includes a decahydro-1,4-methanonaphthalene core with methyl and diol functional groups. It is known for its applications in various scientific fields due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol typically involves the hydrogenation of 1,4-methanonaphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum on carbon, with hydrogen gas at elevated pressures and temperatures . The reaction conditions are carefully controlled to ensure the selective reduction of the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol undergoes various chemical reactions, including:
Substitution: The diol groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum on carbon (Pt/C)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Esters, ethers
Scientific Research Applications
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The diol groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Decahydro-1,6-methanonaphthalene: Similar core structure but lacks the methyl and diol functional groups.
Decahydro-6-methyl-2-(2-propenyl)-1,4-methanonaphthalene-6,7-diol: Similar structure with an additional propenyl group.
Uniqueness
Decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methyl and diol groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific applications .
Properties
CAS No. |
85883-85-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-methyltricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C12H20O2/c1-12(14)6-10-8-3-2-7(4-8)9(10)5-11(12)13/h7-11,13-14H,2-6H2,1H3 |
InChI Key |
DEBPKBTUBBZEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3CCC(C3)C2CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


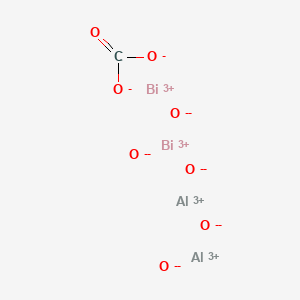
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)

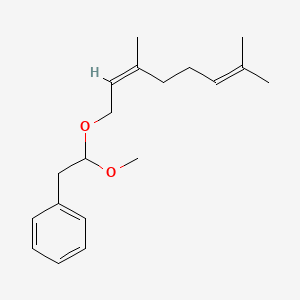
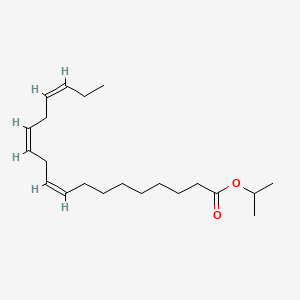

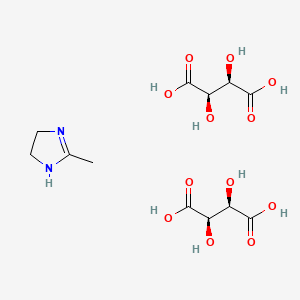
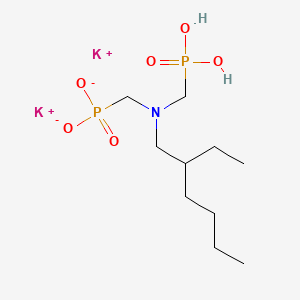

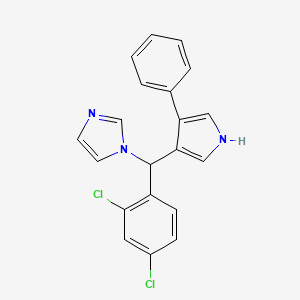
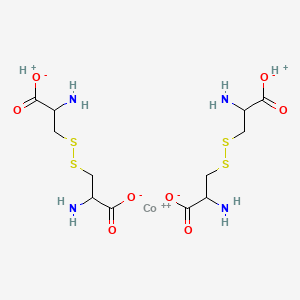
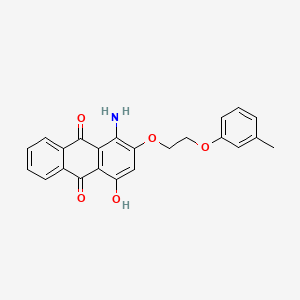
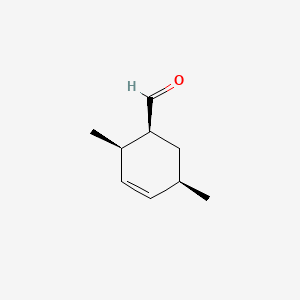
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
